molecular formula C13H16N2O3S B14941798 ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B14941798
M. Wt: 280.34 g/mol
InChI Key: BGBIERQDKRHORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate is a thienopyrrole derivative characterized by a fused thiophene-pyrrole core, substituted with an acetamido group at position 4, methyl groups at positions 2 and 3, and an ethyl ester at position 3.

Properties

IUPAC Name

ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-5-18-13(17)11-10(14-8(4)16)9-6(2)7(3)19-12(9)15-11/h15H,5H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBIERQDKRHORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)SC(=C2C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dimethylthiophene with ethyl acetoacetate in the presence of a base, followed by cyclization and acylation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Thieno- and Furopyrrole Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate 4-Acetamido, 2,3-dimethyl, 5-ethyl ester C13H16N2O3S 296.35* Bioactive scaffold; acetamido enhances hydrogen bonding potential
Ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate 4-Amino, 2,3-dimethyl, 5-ethyl ester C11H14N2O2S 238.31 Precursor to acetamido derivative; simpler structure
Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate Unsubstituted core, 5-methyl ester C8H7NO2S 181.21 Base structure; lacks functional groups for targeted interactions
Ethyl 2,3-dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate 2,3-Dimethyl, 6-benzyl (CF3-substituted), 5-ethyl ester C19H18F3NO2S 381.40 Enhanced lipophilicity due to CF3-benzyl; potential CNS activity
Methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate 2-Formyl, 5-methyl ester C9H7NO3S 209.22 Reactive aldehyde group for further functionalization
Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate 6-Methyl, 5-methyl ester (furan core) C9H9NO3 179.18 Oxygen-based analog; lower molecular weight and polarity vs. thieno analogs

*Calculated based on substituent addition to ’s amino derivative.

Key Observations:

Trifluoromethylbenzyl substitution (as in ) significantly increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration. Formyl groups (e.g., ) enable further synthetic modifications, such as condensation reactions to generate conjugated systems for optoelectronic applications.

Synthetic Pathways: Thienopyrroles are often synthesized via cyclization of azido intermediates (e.g., thermolysis of methyl 2-azido-3-(3-furyl)propenoate for furopyrroles ). The acetamido derivative likely originates from acetylation of its amino precursor (), a common step in heterocyclic chemistry to modulate solubility and reactivity .

Biological Relevance: Compounds like this compound are explored for their predictable biological activity, as seen in related benzothiazole-furan hybrids () and thiazolidinone derivatives (). The ethyl ester group in many analogs improves cell membrane permeability, a critical factor in drug design .

Physical Properties: Thienopyrroles generally exhibit higher molecular weights and melting points compared to furopyrroles due to sulfur’s larger atomic size and polarizability (e.g., mp 127–129°C for methyl thieno[2,3-b]pyrrole-5-carboxylate vs. mp 103–104°C for (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.